Cas no 823-36-9 (2-Ethyl-1,3-cyclopentanedione)

2-Ethyl-1,3-cyclopentanedione structure
2-Ethyl-1,3-cyclopentanedione structure
2-Ethyl-1,3-cyclopentanedione
823-36-9
C7H10O2
126.153102397919
MFCD00044191
39979
69978

2-Ethyl-1,3-cyclopentanedione Properties

Names and Identifiers

    • 2-Ethylcyclopentane-1,3-dione
    • ETHYLCYCLE-D
    • 2-ETHYLCYCLOPENTAN-1,3-DIONE
    • 2-Ehtyl-1,3-Cyclopentanedione
    • 2-ETHYL-1,3-CYCLOPENTANEDIONE(ETHYLCYCLE-D)
    • 1,3-Cyclopentanedione, 2-ethyl-
    • 2-Ethyl-1,3-cyclopentanedione
    • 1,3-Cyclopentanedione,2-ethyl
    • 2-Ethyl-1
    • 2-Ethyl-1,3-cyclopentandion
    • 2-Ethyl-cyclopentan-1,3-dion
    • 3-cyclopentanedione
    • 91A82TE3OS
    • YDFBIBUYOUFJMR-UHFFFAOYSA-N
    • 2-Ethylcycpentan-1,3-dione
    • 2-ethyl-cyclopentan-1,3-dione
    • 2-ethyl-cyclopentane-1,3-dione
    • FCH917608
    • VZ24512
    • H083
    • SY042427
    • AK122311
    • AX8074538
    • E0507
    • 2-Ethyl-1,3-cyclopentanedione (ACI)
    • W-104182
    • EINECS 212-512-3
    • MFCD00044191
    • EN300-1725973
    • Q27271392
    • UNII-91A82TE3OS
    • SCHEMBL4501903
    • AKOS006229571
    • EC 212-512-3
    • NS00002229
    • 823-36-9
    • AS-13042
    • DTXSID60231671
    • FT-0612227
    • A10931
    • 2-Ethyl-1,3-cyclopentanedione;
    • DB-021033
    • +Expand
    • MFCD00044191
    • YDFBIBUYOUFJMR-UHFFFAOYSA-N
    • 1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h5H,2-4H2,1H3
    • O=C1C(CC)C(=O)CC1
    • 1860068

Computed Properties

  • 126.06800
  • 0
  • 2
  • 1
  • 126.068
  • 9
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.6
  • 5
  • 0
  • 34.1

Experimental Properties

  • 0.94460
  • 34.14000
  • 1.4660 (estimate)
  • 224.2℃/760mmHg
  • 174.0 to 177.0 deg-C
  • 84.8 °C
  • 3167
  • White or yellowish crystals
  • Not determined
  • 1.0579 (rough estimate)

2-Ethyl-1,3-cyclopentanedione Security Information

2-Ethyl-1,3-cyclopentanedione Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Ethyl-1,3-cyclopentanedione Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036GP-5g
2-Ethyl-1,3-cyclopentanedione
823-36-9 98%(GC)
5g
$32.00 2024-04-21
A2B Chem LLC
AB47545-5g
2-Ethyl-1,3-cyclopentanedione
823-36-9 98%(GC)
5g
$17.00 2024-04-19
Aaron
AR0036P1-5g
2-Ethyl-1,3-cyclopentanedione
823-36-9 98%
5g
$4.00
abcr
AB126351-5g
2-Ethyl-1,3-cyclopentanedione, 97%; .
823-36-9 97%
5g
€66.40
Ambeed
A847496-5g
2-Ethyl-1,3-cyclopentanedione
823-36-9 98%
5g
$6.0 2024-07-24
Apollo Scientific
OR911447-25g
2-Ethyl-1,3-cyclopentanedione
823-36-9 98%
25g
£100.00 2023-09-02
Chemenu
CM202178-500g
2-Ethylcyclopentane-1,3-dione
823-36-9 95%
500g
$480 2021-08-04
City Chemical
3078CC-25GM
2-Ethyl-1,3-cyclopentanedione
823-36-9 97.0%(HPLC)
25gm
$371.51 2023-09-19
Enamine
EN300-1725973-0.05g
2-ethylcyclopentane-1,3-dione
823-36-9 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D695903-100g
2-Ethyl-1,3-cyclopentanedione
823-36-9 97%
100g
$140 2021-09-25

2-Ethyl-1,3-cyclopentanedione Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ,  Water
Reference
An efficient synthesis of alkyl substituted cyclic 1,3-diones
Pashkovsky, Felix S.; et al, Synlett, 2001, (9), 1391-1394

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ,  Water
Reference
Selective reduction of the acyl group in cyclic α-acyl-β-dicarbonyl compounds with sodium cyanoborohydride. Efficient synthesis of cyclic α-alkyl-β-dicarbonyl compounds
Pashkovsky, F. S.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(2), 324-326

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Triethylsilane
Reference
2-Alkylcycloalkane-1,3-diones
, USSR, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of highly strained bicyclic[3.n.1]alkenes by a metal-catalyzed Conia-ene reaction
Kallepu, Shivakrishna; et al, Chemical Communications (Cambridge, 2015, 51(94), 16840-16843

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  10 - 14 h, rt
Reference
CuH-Catalyzed Enantioselective Desymmetrization of Cyclic 1,3-Diketones
Patil, Vaibhav B.; et al, Organic Letters, 2022, 24(44), 8233-8238

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  0.5 - 48 h, 25 °C
Reference
Design, synthesis and application of spiro[4.5]cyclohexadienones via one-pot sequential p-hydroxybenzylation/oxidative dearomatization
Patil, Vaibhav B.; et al, Chemical Communications (Cambridge, 2021, 57(45), 5574-5577

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Ethanol ;  overnight, 25 °C
Reference
Stereoselective synthesis of pentasubstituted 1,3-dienes via Ni-catalyzed reductive coupling of unsymmetrical internal alkynes
Zhou, Zhijun; et al, Chemical Science, 2020, 11(37), 10204-10211

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hantzsch ester ;  1 h, 25 °C
Reference
Carbonyl-assisted reverse regioselective cascade annulation of 2-acetylenic ketones triggered by Ru-catalyzed C-H activation
Gollapelli, Krishna Kumar; et al, Chemical Science, 2016, 7(7), 4748-4753

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nafion H Solvents: Trifluoroacetic acid
Reference
An improved pinacol rearrangement for the synthesis of 2-alkyl-1,3-cyclopentanediones
Martinez, Rodolfo A.; et al, Synthetic Communications, 1989, 19(3-4), 373-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Nafion H Solvents: Trifluoroacetic acid
Reference
An improved pinacol rearrangement for the synthesis of 2-alkyl-1,3-cyclopentanediones
Martinez, Rodolfo A.; et al, Synthetic Communications, 1989, 19(3-4), 373-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  0.25 h, 25 °C
Reference
Direct amino acid-catalyzed cascade biomimetic reductive alkylations: application to the asymmetric synthesis of Hajos-Parrish ketone analogues
Ramachary, Dhevalapally B.; et al, Organic & Biomolecular Chemistry, 2008, 6(22), 4176-4187

2-Ethyl-1,3-cyclopentanedione Raw materials

2-Ethyl-1,3-cyclopentanedione Preparation Products

2-Ethyl-1,3-cyclopentanedione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:823-36-9)2-Ethyl-1,3-cyclopentanedione
A840302
in Stock
500g
99%
Friday, 30 August 2024 06:49
274.0

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